molecular formula C23H27N3OS B2498340 4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-17-1

4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2498340
CAS No.: 391227-17-1
M. Wt: 393.55
InChI Key: VPUGAWXYKVIBFW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H27N3OS and its molecular weight is 393.55. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Environmental Considerations

Synthetic Phenolic Antioxidants

4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide belongs to a class of synthetic phenolic antioxidants (SPAs), which are utilized to retard oxidative reactions in various industrial and commercial products, thereby extending their shelf life. SPAs, including similar compounds, have been detected in environmental matrices like indoor dust, sea sediment, and river water. Toxicity studies indicate potential hepatic toxicity and endocrine-disrupting effects of some SPAs. Future research should focus on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biological Activities of Related Heterocyclic Compounds

Biological Activities of Phenothiazines

Although not directly about this compound, the review on phenothiazines, which share some structural similarities with thiadiazole derivatives, reports significant biological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This highlights the potential for compounds with similar heterocyclic cores to possess diverse biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Occurrence and Fate of Parabens

Although focusing on parabens, this study indirectly relates to the environmental stability and behavior of organic compounds, including those with benzamide and thiadiazole structures. Understanding the fate of such compounds in aquatic environments can inform the development of derivatives with reduced environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity, given the presence of the benzamide and thiadiazole groups .

Properties

IUPAC Name

4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-13-12-14(2)16(4)19(15(13)3)21-25-26-22(28-21)24-20(27)17-8-10-18(11-9-17)23(5,6)7/h8-12H,1-7H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUGAWXYKVIBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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